molecular formula C12H8Cl2 B164865 2,3'-Dichlorobiphenyl CAS No. 25569-80-6

2,3'-Dichlorobiphenyl

Cat. No. B164865
CAS RN: 25569-80-6
M. Wt: 223.09 g/mol
InChI Key: ZHBBDTRJIVXKEX-UHFFFAOYSA-N
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Description

2,3’-Dichlorobiphenyl belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .


Synthesis Analysis

Chlorobiphenyls, including 2,3’-Dichlorobiphenyl, have been synthesized using various methods. One method involves the decomposition of aroyl peroxides in appropriate substrates, which has yielded high yields of chlorobiphenyls . Mono- and dichlorobiphenyls have been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .


Molecular Structure Analysis

The molecular formula of 2,3’-Dichlorobiphenyl is C12H8Cl2 . The molecular weight is 223.1 g/mol . The IUPAC name is 1,2-dichloro-3-phenylbenzene .


Chemical Reactions Analysis

Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners .


Physical And Chemical Properties Analysis

2,3’-Dichlorobiphenyl is a solid substance . It has excellent physical and chemical properties, which have led to its widespread use in industrial, commercial, and agricultural fields .

Scientific Research Applications

Metabolism and Environmental Impact

  • Metabolism in Plant-Water-Soil-Systems : 2,3'-Dichlorobiphenyl is metabolized into monohydroxy derivatives and possibly a dihydroxy derivative and a dechlorinated product in plant-water-soil systems (Moza et al., 1974).
  • Photodechlorination Reactions : Photodechlorination studies show that 2,3'-Dichlorobiphenyl is converted to monochlorobiphenyls under certain conditions, revealing insights into environmental degradation processes (Nishiwaki et al., 1982).

Chemical Structure and Properties

  • Crystal Structure Analysis : The crystal structure of 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3'-Dichlorobiphenyl, reveals intramolecular hydrogen bonding and π-π stacking interactions, contributing to understanding its chemical properties (Dhakal et al., 2019).
  • Formation of Acids Through Carbonylation : Carbonylation reactions of 2,3'-Dichlorobiphenyl lead to the formation of chloro-phenylbenzoic acids, demonstrating its chemical reactivity and potential for forming derivatives (Boyarskiy et al., 2009).

Extraction and Analysis Techniques

  • Extraction Methods : Research on Microwave Assisted Extraction and Subcritical Water Extraction methods for 2,3'-Dichlorobiphenyl provides insights into effective techniques for its extraction from environmental samples (Hu Wei-hong, 2010).

Catalytic Processes and Dechlorination

  • Hydrodechlorination Over Catalysts : Studies on hydrodechlorination of dichlorobiphenyls over Ni-Mo/Al2O3 catalysts offer insights into the efficiency and mechanisms of chlorine removal from these compounds (Gryglewicz et al., 2006).

Environmental and Biological Interactions

  • Environmental Tracing and Analysis : Research tracing the source of 3,3'-dichlorobiphenyl in Halifax Harbour highlights the environmental presence and potential impacts of such compounds (King et al., 2002).
  • Metabolism in Human Cell Models : A study on the metabolism of 3,3'-Dichlorobiphenyl in HepG2 cells revealed a complex mixture of oxidative metabolites, providing important insights into its human metabolic pathways (Zhang et al., 2020).

Safety And Hazards

2,3’-Dichlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility .

properties

IUPAC Name

1-chloro-2-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBBDTRJIVXKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074024
Record name 2,3'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Dichlorobiphenyl

CAS RN

25569-80-6
Record name 2,3'-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ4O46M8F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
476
Citations
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The metabolic behavior of labeled 2, 3-dichlorobiphenyl (16605917) and 2, 4, 6-trichlorobiphenyl (35693926) was studied in 10 male JCL-SD-rats following oral administration of these …
Number of citations: 40 hero.epa.gov
D Barriault, F Lépine, M Mohammadi, S Milot… - Journal of Biological …, 2004 - ASBMB
2,2′-Dichlorobiphenyl (CB) is transformed by the biphenyl dioxygenase of Burkholderia xenovorans LB400 (LB400 BPDO) into two metabolites (1 and 2). The most abundant …
Number of citations: 26 www.jbc.org
VP Boyarskiy, MS Fonari, K Suwinska… - Journal of Structural …, 2009 - Springer
The carbonylation reaction of 2,3-dichlorobiphenyl proceeds with a substitution of the chlorine atom in position 3 and results in the formation of 2-chloro-3-phenylbenzoic acid. The …
Number of citations: 4 link.springer.com
WJ Hickey, V Brenner, DD Focht - FEMS microbiology letters, 1992 - academic.oup.com
Pseudomonas sp. strain UCR2 was isolated from a multi-chemostat mating experiment between a chlorobenzoate-degrader, Pseudomonas aeruginosa strain JB2, and a chlorobiphenyl…
Number of citations: 59 academic.oup.com
G Gryglewicz, M Stolarski, S Gryglewicz, A Klijanienko… - Chemosphere, 2006 - Elsevier
The hydrodechlorination (HDCl) process of 2,3-, 2,4- and 2,5-dichlorobiphenyls was studied over a sulphided Ni–Mo/Al 2 O 3 catalyst in a stirred autoclave at a hydrogen pressure of …
Number of citations: 37 www.sciencedirect.com
R Dhakal, S Parkin, HJ Lehmler - IUCrData, 2019 - scripts.iucr.org
The title compound [systematic name: 4-(2,3-Dichlorophenyl)benzene-1,2-diol], C12H8Cl2O2, is a putative dihydroxylated metabolite of 2,3-dichlorobiphenyl (PCB 5). The title structure …
Number of citations: 1 scripts.iucr.org
DL Bedard, R Unterman, LH Bopp… - Applied and …, 1986 - Am Soc Microbiol
We designed a rapid assay that assesses the polychlorinated biphenyl (PCB)-degradative competence and congener specificity of aerobic microorganisms, identifies strains capable of …
Number of citations: 513 journals.asm.org
T Nishiwaki, T Shinoda, K Anda, M Hida - Bulletin of the Chemical …, 1982 - journal.csj.jp
The photodechlorinations of 2,3-dichlorobiphenyl (2,3-DCB) and 3,4-dichlorobiphenyl (3,4-DCB) in 2-propanol gave 3-chlorobiphenyl and 4-chlorobiphenyl respectively. The quantum …
Number of citations: 16 www.journal.csj.jp
T Potrawfke, TH Löhnert, KN Timmis… - Applied microbiology and …, 1998 - Springer
The biphenyl-mineralizing bacterium Burkholderia sp. strain LB400 also utilized 3-chloro-, 4-chloro-, 2,3′-dichloro- and 2,4′-dichlorobiphenyl for growth. By the attack of the initial …
Number of citations: 53 link.springer.com
YB Ahn, LA Beaudette, H Lee, JT Trevors - Microbial ecology, 2001 - Springer
The green fluorescent protein gene (gfp) was inserted into the chromosome of Pseudomonas spp. Cam-1 and Sag-50G, two psychrotolerant polychlorinated biphenyl (PCB)-degrading …
Number of citations: 33 link.springer.com

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